(3S,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique hexahydrofurofuran structure, which includes an amino group and a hydroxyl group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Cyclization: Formation of the hexahydrofurofuran ring through cyclization reactions.
Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.
Hydroxylation: Addition of the hydroxyl group through oxidation reactions.
Industrial Production Methods: Industrial production may involve optimizing these steps to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency. Purification is typically achieved through crystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can undergo reduction to form primary amines.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Primary amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
(3S,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with a different structural framework.
Mono-Methyl phthalate: Another compound with distinct applications and properties.
Uniqueness: (3S,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL hydrochloride stands out due to its unique hexahydrofurofuran structure, which imparts specific chemical reactivity and biological activity not found in other similar compounds.
Properties
IUPAC Name |
(3S,3aR,6S,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-3-1-9-6-4(8)2-10-5(3)6;/h3-6,8H,1-2,7H2;1H/t3-,4-,5+,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFKTMRKHVHYJE-SIQASLMSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.